molecular formula C5H14ClNO2 B2540185 4-Amino-3-methoxybutan-1-ol;hydrochloride CAS No. 2344679-99-6

4-Amino-3-methoxybutan-1-ol;hydrochloride

Cat. No.: B2540185
CAS No.: 2344679-99-6
M. Wt: 155.62
InChI Key: KOLSCGNYWGBIMO-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybutan-1-ol;hydrochloride is a chemical compound with the molecular formula C5H13NO2·HCl. It is a derivative of butanol, featuring an amino group at the fourth position and a methoxy group at the third position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methoxybutan-1-ol;hydrochloride typically involves the reaction of 3-methoxybutan-1-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methoxybutan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields primary or secondary amines.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-3-methoxybutan-1-ol;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybutan-1-ol: Similar structure but with the amino and methoxy groups swapped.

    4-Aminobutan-1-ol: Lacks the methoxy group.

    3-Methoxybutan-1-ol: Lacks the amino group.

Uniqueness

4-Amino-3-methoxybutan-1-ol;hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-3-methoxybutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-8-5(4-6)2-3-7;/h5,7H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLSCGNYWGBIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCO)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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